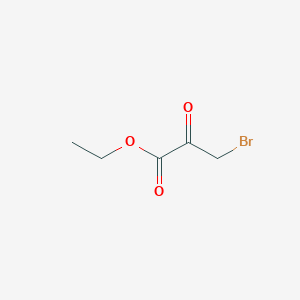
3-(3-Fluorophenyl)pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(3-Fluorophenyl)pyrrolidine often involves multi-step organic reactions, utilizing techniques such as click chemistry, Suzuki coupling, and palladium-catalyzed processes. For instance, pyrrolidine constrained bipyridyl-dansyl conjugates with a triazole linker have been synthesized through click chemistry, highlighting the versatility of synthetic strategies to incorporate fluorophenyl groups and pyrrolidine rings into complex molecules (Maity & Govindaraju, 2010).
Molecular Structure Analysis
The molecular structure of 3-(3-Fluorophenyl)pyrrolidine and its derivatives can be characterized by techniques such as X-ray crystallography. Structural analyses reveal that these molecules may adopt various conformations based on the substitution pattern and the interactions between functional groups. The pyrrolidine ring, for example, might exhibit different conformational preferences, significantly influencing the molecule's overall geometry and its potential interaction with biological targets or reactive partners (Sharma et al., 2013).
Chemical Reactions and Properties
3-(3-Fluorophenyl)pyrrolidine compounds can participate in a variety of chemical reactions, including electrophilic fluorination, C-F bond cleavage, and nucleophilic aromatic substitution. These reactions are foundational for further modifications and the development of more complex molecules with desired properties. The C-F bond breaking of anionically activated fluoroalkyl groups is a notable reaction, facilitating the synthesis of poly-substituted pyridines (Chen et al., 2010).
Wissenschaftliche Forschungsanwendungen
Imaging Agent for Dopamine Receptors : A study synthesized a compound closely related to 3-(3-Fluorophenyl)pyrrolidine, showing potential as an imaging agent for dopamine D4 receptors. This compound exhibited high specific radioactivity, indicating its utility in neurological research (Eskola et al., 2002).
Chemosensor for Aluminum Ions : A pyrrolidine-constrained bipyridyl-dansyl fluoroionophore, related to 3-(3-Fluorophenyl)pyrrolidine, effectively acted as a selective ratiometric and colorimetric chemosensor for aluminum ions, demonstrating its application in chemical sensing technologies (Maity & Govindaraju, 2010).
Medicinal Chemistry and Organic Synthesis : Fluoropyrrolidines, including those related to 3-(3-Fluorophenyl)pyrrolidine, are valuable in medicinal chemistry and organic synthesis. Their synthesis can be achieved through various methods, highlighting their versatility in these fields (Pfund & Lequeux, 2017).
Fluorescent Chemosensors for Iron Ions : Certain 2H-pyrrolo[3,4-c]pyridine-based fluorophores show high selectivity for iron ions. These compounds, related to 3-(3-Fluorophenyl)pyrrolidine, can be used as chemosensors for iron, useful in biological and chemical applications (Maity et al., 2018).
Inhibitors in Cancer Research : Pyridine derivatives, closely related to 3-(3-Fluorophenyl)pyrrolidine, have shown potential as inhibitors of NAMPT. These inhibitors increase sensitivity to apoptosis in cancer cells and tumorspheres, suggesting their application in cancer therapy research (Venkateshan et al., 2019).
Organocatalysis : The fluorine-iminium ion gauche effect in similar compounds may enhance asymmetric induction in organocatalysis, leading to new catalyst designs and applications in this field (Sparr et al., 2009).
Safety And Hazards
The safety information for 3-(3-Fluorophenyl)pyrrolidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Zukünftige Richtungen
Pyrrolidine derivatives, including 3-(3-Fluorophenyl)pyrrolidine, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGYSXVZGVZRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567204 | |
| Record name | 3-(3-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)pyrrolidine | |
CAS RN |
125067-75-6 | |
| Record name | 3-(3-Fluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125067-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



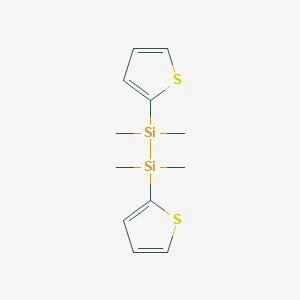





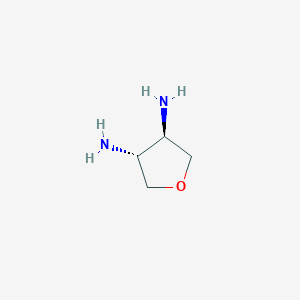
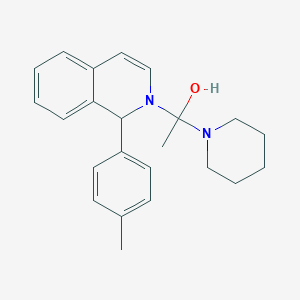
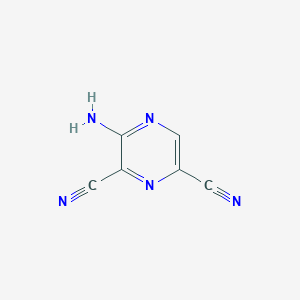

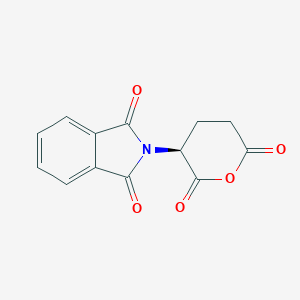
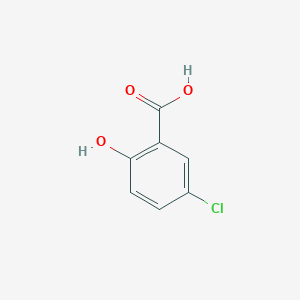
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
